![molecular formula C17H14ClNO2 B2553078 [1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸 CAS No. 219544-52-2](/img/structure/B2553078.png)

[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid is a derivative of indole, which is a fundamental scaffold in many natural and synthetic molecules with significant biological activity. Indole derivatives are known for their diverse biological properties, including anti-tumor and anti-inflammatory activities, which are often associated with interactions with DNA and proteins .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of a related compound, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, which is a selective COX-2 inhibitor, was achieved through a novel indole formation process. This process included an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating that the sequence from starting materials to the desired indole could be executed in a single pot . Similarly, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide involved stirring a precursor with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions .

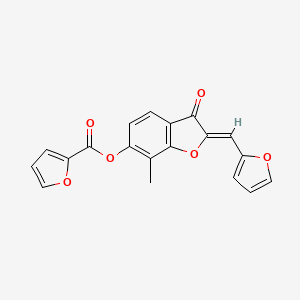

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For example, the compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was characterized by spectroscopic techniques and confirmed by single-crystal X-ray diffraction study. It crystallizes in the monoclinic crystal system with specific unit cell parameters, and its structure is reinforced by various intermolecular interactions, as revealed by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The Ullmann coupling reaction is one such valuable reaction for preparing substituted indole compounds. For instance, substituted 3-acetoxy-1-acetyl-1H-indoles were prepared by condensing 2-chlorobenzoic acids with amino acids under Ullmann conditions, followed by cyclodecarboxylation using the Rossing method to yield the desired indole derivatives .

Physical and Chemical Properties Analysis

科学的研究の応用

抗ウイルス活性

“[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸”を含むインドール誘導体は、抗ウイルス活性を有することが判明しています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています .

抗炎症活性

インドール誘導体は、抗炎症性を有することが判明しています . これにより、炎症を特徴とする状態の治療に潜在的に有用になります。

抗がん活性

“[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸”の核構造である1-(4-クロロベンジル)部分は、潜在的な抗がん剤であるオンクラシン-1の核構造でもあります . オンクラシン-1は、さまざまな癌細胞の増殖を強力に抑制することが示されています .

抗HIV活性

インドール誘導体は、抗HIV活性を有することが判明しています . これにより、“[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸”は、HIVの治療に潜在的に使用できる可能性があります。

抗酸化活性

インドール誘導体は、抗酸化活性を有することが判明しています . これにより、“[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸”は、体内の酸化ストレスに対抗するために潜在的に使用できる可能性があります。

抗菌活性

“[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸”を含むインドール-3-酢酸から誘導された一連の新規化合物は、3つの細菌株に対するin vitro抗菌活性を評価するために設計、合成、および評価されました . その結果、これらの化合物は、既存の殺菌剤と比較して、特定の細菌株に対して優れた阻害率を示しました .

抗結核活性

インドール誘導体は、抗結核活性を有することが判明しています . これにより、“[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸”は、結核の治療に潜在的に使用できる可能性があります。

抗糖尿病活性

インドール誘導体は、抗糖尿病活性を有することが判明しています . これにより、“[1-(4-クロロベンジル)-1H-インドール-3-イル]酢酸”は、糖尿病の治療に潜在的に使用できる可能性があります。

作用機序

Target of Action

It is known that indole derivatives, which include [1-(4-chlorobenzyl)-1h-indol-3-yl]acetic acid, bind with high affinity to multiple receptors . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may interact with a variety of cellular targets, potentially contributing to its biological activity.

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid impacts multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Indole derivatives have been found to exhibit potent cytotoxicity against selected human cancer cell lines . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may have similar cytotoxic effects, potentially contributing to its anticancer activity.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light . Therefore, these factors may also influence the action of [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid.

生化学分析

Biochemical Properties

The indole nucleus in [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid has been found to bind with high affinity to multiple receptors, making it a valuable tool in the development of new useful derivatives

Cellular Effects

Indole derivatives, including [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid, have shown potent cytotoxicity against various human cancer cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSJKRALCMDCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552997.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2552998.png)

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)